tert-Butyl (R)-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyclopropyl ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the piperidine ring: The cyclopropyl intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired piperidine ring.
Attachment of the tert-butyl group:
Industrial Production Methods
Industrial production of tert-Butyl ®-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
tert-Butyl ®-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-methyl-3-(methylamino)piperidine-1-carboxylate
- tert-Butyl ®-2-(1-(methylamino)cyclopropyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl ®-2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is unique due to its specific combination of structural features, including the tert-butyl group, cyclopropyl ring, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H26N2O2 |
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Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[1-(methylamino)cyclopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-5-7-11(16)14(15-4)8-9-14/h11,15H,5-10H2,1-4H3/t11-/m1/s1 |
InChI Key |
AARGIXJFZYNKIA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C2(CC2)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC2)NC |
Origin of Product |
United States |
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